Prenoxdiazine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(2,2-diphenylethyl)-5-(2-piperidin-1-ylethyl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O/c1-4-10-19(11-5-1)21(20-12-6-2-7-13-20)18-22-24-23(27-25-22)14-17-26-15-8-3-9-16-26/h1-2,4-7,10-13,21H,3,8-9,14-18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXZDWASDNFWKSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCC2=NC(=NO2)CC(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10197192 | |
| Record name | Prenoxdiazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10197192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
47543-65-7 | |
| Record name | 1-[2-[3-(2,2-Diphenylethyl)-1,2,4-oxadiazol-5-yl]ethyl]piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=47543-65-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Prenoxdiazine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047543657 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Prenoxdiazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13397 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Prenoxdiazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10197192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PRENOXDIAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S491HH391H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanistic Insights into Prenoxdiazine S Biological Actions
Central Pathways in Prenoxdiazine's Antitussive Effects
While primarily recognized for its peripheral actions, this compound also exhibits effects on the central nervous system that contribute to its antitussive properties.
Modulation of Medullary Cough Center Activity by this compound
The cough reflex is orchestrated by the cough center, located within the medulla oblongata in the brainstem wikipedia.org. This compound acts directly on this medullary cough center, modulating its activity to reduce the urge to cough patsnap.compatsnap.com. By inhibiting the activity of this region, this compound effectively lowers the frequency and intensity of coughing episodes patsnap.compatsnap.com. This central action is achieved without causing the respiratory depression commonly associated with narcotic antitussives amu.edu.azpillbuys.com.
Investigation of Specific Neurotransmitter Systems Implicated in this compound's Central Action
Research indicates that this compound's central effects are distinct from those of opioid-based antitussives, as it does not exert its actions via opioid receptors patsnap.com. Furthermore, this compound generally does not significantly affect the function of the central nervous system, with the exception of a possible indirect anxiolytic action pillbuys.com. This contrasts with many centrally acting antitussives that rely on neurotransmitter systems like the opioid pathway for their effects accessscience.comslideshare.net.
Peripheral Contributions to this compound's Antitussive Properties
A significant portion of this compound's antitussive effect is attributed to its actions at the peripheral level within the respiratory tract.
Desensitization of Pulmonary Stretch Receptors by this compound
This compound acts peripherally by desensitizing pulmonary stretch receptors abuad.edu.ngwikipedia.orgpharmaffiliates.com. These receptors, located in the lungs, play a role in initiating the cough reflex when stimulated by various irritants or mechanical changes nih.gov. By reducing the sensitivity of these stretch receptors, this compound diminishes the transmission of cough impulses originating from the lungs pillbuys.comabuad.edu.ngwikipedia.org. This mechanism contributes to the suppression of the cough reflex by reducing the afferent signals sent to the central nervous system patsnap.comabuad.edu.ng.
Local Anesthetic Properties of this compound within the Respiratory Tract
This compound possesses local anesthetic properties that are beneficial in its role as an antitussive patsnap.compatsnap.com. This action reduces the irritability and sensitivity of peripheral cough receptors located within the tracheobronchial mucosa patsnap.comamu.edu.azpillbuys.comlybrate.com. By dampening the sensory input from these receptors, this compound helps to mitigate the reflex that triggers coughing, particularly in cases of irritation within the airways patsnap.com.
Bronchial Antispasmodic Action of this compound
This compound exhibits a bronchial antispasmodic action, which contributes to its antitussive effects . This action involves bronchodilation, leading to a suppression of stretch receptors involved in the cough reflex amu.edu.azpillbuys.com. By relaxing the smooth muscles of the bronchi, this compound can alleviate spasms that may contribute to or exacerbate coughing .
Compound Information
| Property | Value |
| Chemical Name | 1-[2-[3-(2,2-diphenylethyl)-1,2,4-oxadiazol-5-yl]ethyl]piperidine (base) |
| CAS Registry Number | 47543-65-7 (base); 982-43-4 (hydrochloride) |
| Molecular Formula | C23H27N3O (base) |
| Molecular Weight | 361.489 g/mol (base) |
| Molecular Formula | C23H28ClN3O (hydrochloride) |
| Molecular Weight | 397.94 g/mol (hydrochloride) |
| Melting Point | 192-193° (hydrochloride) |
| Percent Composition | C: 69.42%, H: 7.09%, Cl: 8.91%, N: 10.56%, O: 4.02% (hydrochloride) |
Pharmacokinetic Profile
| Parameter | Description |
| Absorption | Rapid and largely absorbed from the gastrointestinal tract pillbuys.com. |
| Time to Peak Plasma Conc. | Reached 30 minutes after administration pillbuys.com. |
| Therapeutic Concentration | Maintained for 6–8 hours pillbuys.com. |
| Plasma Protein Association | 55–59% pillbuys.com. |
| Half-life (T1/2) | 2.6 hours pillbuys.com. |
| Metabolism | Primarily metabolized in the liver patsnap.compillbuys.com. |
| Excretion | Excreted via the kidneys patsnap.com; biliary excretion of drug and metabolites within 12 hours pillbuys.com. |
Absence of Opioid Receptor Interaction by this compound
This compound distinguishes itself from traditional opioid-based cough suppressants through its distinct pharmacological profile, notably its absence of interaction with opioid receptors patsnap.comvulcanchem.compatsnap.com. Unlike antitussives such as codeine, which exert their effects by binding to opioid receptors in the central nervous system, this compound operates through a different mechanism patsnap.compatsnap.com.
Research Findings: Preclinical and pharmacological studies have consistently demonstrated that this compound lacks affinity for μ-opioid receptors vulcanchem.com. This crucial difference means that this compound does not engage the same receptor pathways as opioid analgesics and antitussives, thereby avoiding the characteristic side effects associated with opioid receptor activation patsnap.comvulcanchem.compatsnap.com. Research indicates that this compound's antitussive activity stems from its ability to act centrally on the medulla oblongata's cough center and peripherally by desensitizing pulmonary stretch receptors in the respiratory tract patsnap.comvulcanchem.compatsnap.com. This dual action reduces the cough reflex without involving the opioid system patsnap.com.
Comparative Mechanism: Opioid antitussives, such as codeine, primarily target the μ-opioid receptors in the brain to suppress the cough reflex patsnap.compatsnap.com. This interaction, while effective for cough suppression, can lead to undesirable effects like sedation, respiratory depression, and the potential for dependence and addiction patsnap.comvulcanchem.com. In contrast, this compound's mechanism bypasses these receptors entirely patsnap.comvulcanchem.compatsnap.com. Its central action is on the brain's cough center, and it also possesses mild local anesthetic properties that desensitize receptors in the respiratory tract, reducing irritation-induced coughing patsnap.compatsnap.com. This pharmacological divergence allows this compound to offer cough relief without the narcotic properties and associated risks of opioid medications patsnap.compatsnap.com.
Implications: The absence of opioid receptor interaction is a significant advantage of this compound, positioning it as a non-narcotic alternative for cough management patsnap.compatsnap.com. This characteristic contributes to a more favorable safety profile, specifically by mitigating the risks of sedation, respiratory depression, and the development of tolerance or dependence, which are common concerns with opioid-based antitussives patsnap.comvulcanchem.com.
Comparative Receptor Interaction and Mechanism of Action
| Feature | This compound | Opioid Antitussives (e.g., Codeine) |
| Primary Mechanism | Central action on cough center (medulla oblongata); Peripheral desensitization of pulmonary stretch receptors; Mild local anesthetic properties patsnap.comvulcanchem.compatsnap.com | Central action via μ-opioid receptor binding in the brain patsnap.compatsnap.com |
| Opioid Receptor Interaction | Absent ; Lacks affinity for μ-opioid receptors patsnap.comvulcanchem.compatsnap.com | Present ; Binds to μ-opioid receptors patsnap.compatsnap.com |
| Narcotic Properties | None patsnap.compatsnap.com | Present patsnap.compatsnap.com |
| Associated Risks | Avoids opioid-related risks such as sedation, respiratory depression, and dependence patsnap.comvulcanchem.com | Potential for sedation, respiratory depression, dependence, and addiction patsnap.comvulcanchem.com |
| Key Differentiator | Non-narcotic, non-opioid mechanism of action patsnap.compatsnap.com | Opioid receptor-mediated action patsnap.compatsnap.com |
Compound Names Mentioned:
this compound
this compound Hydrochloride
Libexin
Codeine
Morphine
Buprenorphine
Naloxone
Naltrexone
Fentanyl
Oxycodone
Oxymorphone
Tapentadol
Tramadol
O-desmethyl-tramadol
Preclinical Pharmacological Investigations of Prenoxdiazine
Animal Models for Antitussive Efficacy of Prenoxdiazine
The evaluation of antitussive agents relies on animal models where a cough reflex can be reliably induced and subsequently measured. The classification of these drugs as central or peripheral is largely based on the findings from these preclinical studies. nih.gov
The antitussive properties of this compound have been assessed in established animal models. A primary model involves inducing cough in non-anesthetized cats through mechanical stimulation of the laryngopharyngeal and tracheobronchial areas. karger.comscirp.orgselleckchem.com This model is considered useful for investigating the effects of antitussive agents. karger.com In addition to feline models, rodents such as mice are also utilized. In mice, cough can be induced by exposure to irritants like sulphur dioxide gas or ammonium (B1175870) liquor aerosols. semanticscholar.orgresearchgate.net These models allow researchers to quantify the frequency and intensity of cough efforts, providing a measurable outcome to assess the efficacy of a potential cough suppressant. scirp.orgresearchgate.net
In preclinical evaluations, the efficacy of this compound has been compared against other antitussive compounds, including both non-narcotic and narcotic agents, as well as natural products.
In a mechanically induced cough model in non-anesthetized cats, this compound administered at a dose of 30 mg/kg demonstrated a 24.7% inhibition of the cough reflex. selleckchem.comresearchgate.net This effect was comparable to that of dropropizine, another non-narcotic antitussive, which showed 28.3% inhibition in the same model. selleckchem.comresearchgate.net
Studies comparing this compound with natural compounds have also been conducted. For instance, a polysaccharide isolated from the roots of Althaea officinalis (Marshmallow) was shown to be more effective than this compound at the tested doses. karger.comscirp.org The polysaccharide, at a 50 mg/kg dose, produced a greater antitussive effect than 30 mg/kg of this compound. scirp.org The antitussive activity of this polysaccharide was reported to be higher than that of this compound and dropropizine, but lower than the centrally acting opioid, codeine. scirp.org Similarly, rhamnogalacturonan, another polysaccharide from Althaea officinalis, demonstrated a more potent antitussive effect than non-narcotic compounds like this compound. karger.com
Table 1: Comparative Antitussive Efficacy of this compound in a Mechanically Induced Cough Model in Cats
| Compound | Dose | Cough Inhibition (%) | Reference |
|---|---|---|---|
| This compound | 30 mg/kg | 24.7% | researchgate.net |
| Dropropizine | 100 mg/kg | 28.3% | selleckchem.comresearchgate.net |
| Codeine | 10 mg/kg | 61.8% | scirp.orgresearchgate.net |
| Althaea officinalis Polysaccharide (Rhamnogalacturonan) | 50 mg/kg | 30.1% | karger.comresearchgate.net |
Pharmacodynamics of this compound in Experimental Systems
Pharmacodynamics describes the relationship between drug concentrations at the site of action and the resulting effect. msdmanuals.com This includes studying dose-response relationships and the time course of drug action. nih.govpharmacologyeducation.org
The dose-response relationship is a fundamental concept in pharmacology, illustrating the connection between the dose of a drug and the magnitude of its effect. msdmanuals.comwikipedia.org Preclinical studies on this compound have utilized specific doses to demonstrate its antitussive activity. In feline models of mechanically induced cough, a dose of 30 mg/kg was used to establish its efficacy relative to other agents like codeine and dropropizine. scirp.orge-lactancia.org While these studies provide evidence of activity at a specific dose, detailed dose-response curves, which would characterize the full range of effects from minimum effective dose to maximum response (Emax), are not extensively detailed in the available scientific literature. pharmacologyeducation.org Such curves are essential for determining potency (e.g., ED50) and the optimal dose range. pharmacologyeducation.orgeuropa.eu
Information regarding the temporal dynamics of this compound, such as the onset of action, time to peak effect, and duration of its antitussive activity in preclinical animal models, is not extensively reported in the reviewed scientific literature.
Exploratory Preclinical Studies on Ancillary Pharmacological Actions of this compound
Beyond its primary role as an antitussive, the chemical structure of this compound suggests the potential for other pharmacological activities. This compound belongs to the oxadiazole class of heterocyclic compounds. researchgate.netresearchgate.net This chemical scaffold is found in various drugs with a wide spectrum of therapeutic applications, indicating its significance as a pharmacophore. researchgate.net
Derivatives of oxadiazole have been investigated for numerous biological activities, including anti-inflammatory, anticancer, neuroprotective, and antimicrobial properties. researchgate.netresearchgate.netresearchgate.net The 1,2,4-oxadiazole (B8745197) core within this compound is also present in other pharmacologically active agents, such as the anti-inflammatory drug Bredon and the vasodilator Irrigor. Furthermore, early pharmacological research indicated that this compound possesses a bronchial antispasmodic action that is more potent than that of papaverine, suggesting a potential benefit in conditions involving bronchoconstriction. These findings from its chemical class and initial research suggest that this compound's pharmacological profile may extend beyond its established peripheral antitussive effect.
Investigation of Anti-inflammatory Potential of this compound in Experimental Models
While direct preclinical studies focusing explicitly on the anti-inflammatory properties of this compound are not extensively documented in publicly available research, the compound's chemical structure provides a basis for investigating its potential in this area. This compound belongs to the 1,2,4-oxadiazole class of heterocyclic compounds, a group that has garnered significant attention in medicinal chemistry for its diverse pharmacological activities, including anti-inflammatory effects. rjptonline.orgtandfonline.comresearchgate.netmdpi.com
Numerous studies on various 1,2,4-oxadiazole derivatives have demonstrated notable anti-inflammatory activity in established preclinical models. For instance, research has shown that certain 3,5-disubstituted-1,2,4-oxadiazoles exhibit significant analgesic and anti-inflammatory effects in models such as formalin-induced pain and carrageenan-induced paw edema in rodents. rjptonline.org The mechanism of action for some of these derivatives has been linked to the inhibition of key inflammatory pathways. For example, some 1,3,4-oxadiazole (B1194373) derivatives, which are structurally related to the 1,2,4-oxadiazoles, have been found to be potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme centrally involved in the inflammatory cascade. tandfonline.com
Furthermore, investigations into other 1,2,4-oxadiazole derivatives have revealed their ability to suppress the activation of the NF-κB signaling pathway, a critical regulator of the genetic expression of pro-inflammatory cytokines and mediators, in cellular models of inflammation. researchgate.net The anti-inflammatory potential of this class of compounds is an active area of research, with studies exploring their efficacy and molecular targets. tandfonline.comnih.gov
Given that this compound contains the 1,2,4-oxadiazole core, it is plausible that it may share some of the anti-inflammatory properties observed in other members of this chemical family. However, without direct experimental evidence from preclinical models of inflammation using this compound, its anti-inflammatory potential remains a subject for future investigation.
Table 1: Preclinical Anti-inflammatory Activity of Structurally Related 1,2,4-Oxadiazole Derivatives
| Derivative Class | Preclinical Model | Observed Effect | Potential Mechanism of Action |
| 3,5-disubstituted-1,2,4-oxadiazoles | Carrageenan-induced paw edema in rats | Significant anti-inflammatory activity | Not specified |
| 5-amino-substituted 1,2,4-oxadiazoles | Carrageenan-induced paw edema | Significant anti-inflammatory activity (51% inhibition) | Inhibition of soybean lipoxygenase |
| Thioether-containing 1,2,4-oxadiazoles | LPS-stimulated RAW 264.7 cells | Inhibition of nitric oxide (NO) release | Inhibition of NF-κB signaling pathway |
| 1,3,4-Oxadiazole derivatives (structurally related) | Carrageenan-induced paw edema | Superior anti-inflammatory activity compared to celecoxib | Selective COX-2 inhibition |
Assessment of Respiratory System Parameters in Preclinical Research on this compound
Preclinical research on this compound has primarily focused on its effects on the respiratory system, which aligns with its clinical use as an antitussive agent. The main mechanism of action identified in these studies is its peripheral effect on pulmonary stretch receptors. vulcanchem.comwikipedia.org
This compound acts by desensitizing the mechanosensitive receptors located in the bronchi and alveoli. vulcanchem.com These receptors are a key component of the afferent limb of the cough reflex, and their stimulation by mechanical or chemical irritants sends signals to the cough center in the medulla oblongata. vulcanchem.comabuad.edu.ng By reducing the sensitivity of these pulmonary stretch receptors, this compound diminishes the afferent signals that trigger the cough reflex. vulcanchem.com This peripheral mechanism of action distinguishes it from many centrally acting antitussives, such as opioids, which directly suppress the cough center in the brain. vulcanchem.compatsnap.com
A significant finding from preclinical pharmacological evaluations is the bronchial antispasmodic action of this compound. This effect contributes to its therapeutic profile by relaxing the smooth muscles of the airways. Notably, this antispasmodic action has been reported to be more potent than that of papaverine, a well-known smooth muscle relaxant. Papaverine exerts its effects through mechanisms such as the inhibition of phosphodiesterase, leading to an increase in intracellular cyclic AMP (cAMP) and cyclic GMP (cGMP). nih.gov The superior bronchial antispasmodic activity of this compound suggests a significant potential for alleviating bronchoconstriction associated with various respiratory conditions.
In addition to its receptor-desensitizing and antispasmodic effects, this compound is also noted to possess a mild local anesthetic property on the tracheobronchial mucosa, which can further help in reducing cough triggered by irritation. vulcanchem.com
Table 2: Preclinical Effects of this compound on Respiratory Parameters
| Parameter | Effect of this compound | Mechanism of Action |
| Pulmonary Stretch Receptor Sensitivity | Decreased | Direct desensitization of mechanosensitive receptors in the bronchi and alveoli |
| Bronchial Smooth Muscle Tone | Relaxation (Antispasmodic effect) | Reported to be more potent than papaverine |
| Cough Reflex | Inhibition | Reduction of afferent signals from the lungs to the medullary cough center |
| Tracheobronchial Mucosa Sensation | Mild local anesthesia | Dampening of irritation-induced cough triggers |
Chemical Synthesis and Structure Activity Relationship Sar of Prenoxdiazine and Its Derivatives
Role of the 1,2,4-Oxadiazole (B8745197) Moiety in Biological Activity Beyond Antitussive Action
The 1,2,4-oxadiazole ring system is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. This structural motif has garnered significant attention in medicinal chemistry due to its inherent stability in biological environments and its ability to act as a bioisostere for amide and ester functionalities ijper.orgmdpi.comresearchgate.netchim.itnih.govscielo.brijpsm.commdpi.combenthamdirect.com. These properties make the 1,2,4-oxadiazole scaffold a versatile building block for the design of novel therapeutic agents across a wide spectrum of diseases. While Prenoxdiazine is recognized for its antitussive activity, the broader pharmacological relevance of the 1,2,4-oxadiazole moiety extends to numerous other therapeutic areas, underscoring its importance in contemporary drug discovery.
Broader Pharmacological Relevance of the 1,2,4-Oxadiazole Scaffold in Drug Discovery
The 1,2,4-oxadiazole core has proven to be a privileged scaffold in medicinal chemistry, contributing to the development of compounds with diverse biological activities. Research has demonstrated its utility in targeting a wide array of biological pathways and receptors, leading to potential applications in treating various chronic and acute conditions nih.govnih.govtandfonline.comnih.govx-mol.nettandfonline.com.
Key therapeutic areas where 1,2,4-oxadiazole derivatives have shown significant promise include:
Anticancer Activity: Numerous studies have highlighted the potent anticancer properties of 1,2,4-oxadiazole derivatives, with compounds exhibiting cytotoxic effects against various cancer cell lines researchgate.netchim.itnih.govfrontiersin.orgijsrst.comresearchgate.netroutledge.comresearchgate.netresearchgate.netrsc.orgrjpbcs.comconicet.gov.ar. These derivatives have been explored as apoptosis inducers and inhibitors of key enzymes involved in cancer progression researchgate.netnih.govrsc.orgmdpi.com.
Antimicrobial and Antiviral Effects: The scaffold has demonstrated efficacy against a range of bacterial and viral pathogens. Derivatives have shown antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) researchgate.netnih.govnih.gov, and possess antiviral properties against various viruses chim.itnih.govijpsm.commdpi.combenthamdirect.comnih.govx-mol.nettandfonline.comfrontiersin.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.net.
Anti-inflammatory and Analgesic Properties: Compounds incorporating the 1,2,4-oxadiazole moiety have exhibited significant anti-inflammatory and analgesic effects, often showing greater efficacy than traditional non-steroidal anti-inflammatory drugs (NSAIDs) ijper.orgnih.govijpsm.commdpi.combenthamdirect.comnih.govtandfonline.comx-mol.nettandfonline.comijsrst.comresearchgate.netresearchgate.netresearchgate.netrjpbcs.comresearchgate.netresearchgate.netmdpi.com.
Central Nervous System (CNS) Activity: The scaffold has been instrumental in developing agents targeting CNS disorders. Derivatives have shown potential as anticonvulsants, antidepressants, and agents for neurodegenerative diseases like Alzheimer's and Parkinson's nih.govtandfonline.comx-mol.nettandfonline.comijsrst.comresearchgate.netrsc.orgrjpbcs.com. For instance, specific 1,2,4-oxadiazole derivatives have demonstrated significant inhibitory activity against acetylcholinesterase (AChE), a key target in Alzheimer's disease therapy rsc.org.
Cardiovascular Applications: The 1,2,4-oxadiazole ring is present in compounds with cardiovascular activity, including vasodilatory and antihypertensive effects ijper.orgnih.govtandfonline.comx-mol.nettandfonline.comresearchgate.netresearchgate.netresearchgate.netconicet.gov.arresearchgate.netresearchgate.net.
The 1,2,4-oxadiazole ring's ability to modulate various biological targets, coupled with its favorable physicochemical properties, makes it a highly valuable pharmacophore in modern drug discovery researchgate.netnih.govx-mol.nettandfonline.com.
This compound as a Case Study for Oxadiazole-Containing Pharmacophores
This compound, known for its antitussive (cough suppressant) activity, serves as a prime example of the successful integration of the 1,2,4-oxadiazole scaffold into clinically relevant pharmaceuticals ijper.orgchim.itijpsm.commdpi.comx-mol.nettandfonline.comrjpbcs.comresearchgate.net. Its presence in marketed drugs alongside compounds with distinct therapeutic profiles highlights the versatility and broad applicability of the 1,2,4-oxadiazole moiety.
The scaffold's inherent stability and its capacity to engage in various intermolecular interactions, such as hydrogen bonding, contribute to its effectiveness as a pharmacophore. By acting as a bioisostere for more labile functional groups like esters and amides, the 1,2,4-oxadiazole ring can enhance a drug candidate's metabolic stability and pharmacokinetic properties ijper.orgmdpi.comresearchgate.netchim.itnih.govscielo.brijpsm.commdpi.combenthamdirect.com.
This compound's established role as a respiratory sedative, desensitizing pulmonary stretch receptors, is one manifestation of the 1,2,4-oxadiazole scaffold's pharmacological potential ijper.org. However, its inclusion in a list of diverse oxadiazole-containing drugs, which includes agents for cardiovascular disorders, central nervous system conditions, and viral infections, underscores the scaffold's adaptability. This demonstrates how modifications around the core 1,2,4-oxadiazole ring can lead to compounds with vastly different biological activities, making it a critical component in the development of novel therapeutics across multiple disease areas.
Table 1: Marketed Drugs Featuring the 1,2,4-Oxadiazole Scaffold and Their Primary Indications
List of Compound Names Mentioned:
this compound
Oxolamine
Butalamine
Fasiplon
Pleconaril
Ataluren
Proxazole
Nesapidil
Raltegravir
Zibotentan
Opicapone
Azilsartan medoxomil
Ozanimod
Future Directions and Research Gaps in Prenoxdiazine Studies
Cross-Disciplinary Research Integrating Prenoxdiazine Studies
The advancement of this compound research can be significantly accelerated by integrating methodologies from diverse scientific disciplines, particularly cheminformatics, data mining, and theoretical pharmacology. These interdisciplinary approaches offer powerful tools for understanding molecular interactions, predicting properties, and guiding the design of new therapeutic agents.
Cheminformatics and Data Mining for this compound-Related Compounds
Cheminformatics, which combines chemistry, computer science, and data analysis, plays a pivotal role in modern drug discovery. It enables the management, analysis, and interpretation of vast chemical and biological datasets. Data mining techniques, often enhanced by artificial intelligence (AI) and machine learning (ML) algorithms, are instrumental in identifying patterns, predicting properties, and accelerating the identification of promising drug candidates. nih.govresearchgate.netmednexus.orgnih.govresearchgate.netneovarsity.org
Key applications of cheminformatics and data mining relevant to this compound and its related compounds include:
Virtual Screening: Computational methods to screen large libraries of compounds for potential biological activity against specific targets. nih.govneovarsity.org
Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structure of compounds with their biological activity, aiding in the optimization of lead compounds. nih.govnih.gov
In Silico ADMET Prediction: Predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties early in the discovery process to de-risk development and identify compounds with favorable pharmacokinetic and safety profiles. nih.govtandfonline.com
Machine Learning and AI: Utilizing algorithms for tasks such as identifying potential drug candidates, predicting molecular behavior, optimizing drug structures, and analyzing complex biological data. nih.govresearchgate.netmednexus.orgresearchgate.netneovarsity.orgresearchgate.net
These computational approaches can be applied to analyze existing data on this compound and its analogs, identify novel compounds with similar or improved therapeutic profiles, and predict their likely interactions and efficacy. This compound has been cited as an example in studies employing machine learning algorithms, underscoring its relevance in this interdisciplinary field. researchgate.net
Table 2: Key Cheminformatics and Data Mining Applications in Drug Discovery
| Application | Description | Benefits | Relevant Citations |
| Virtual Screening (VS) | Computational screening of large compound libraries to identify potential hits. | Accelerates lead identification, reduces experimental costs. | nih.govneovarsity.org |
| QSAR (Quantitative Structure-Activity Relationship) | Development of models correlating chemical structure with biological activity. | Guides lead optimization, predicts activity of new analogs. | nih.govnih.gov |
| ADMET Prediction | In silico assessment of absorption, distribution, metabolism, excretion, and toxicity properties. | Early identification of candidates with favorable pharmacokinetics and safety, reduces late-stage failures. | nih.govtandfonline.com |
| Machine Learning/AI in Drug Discovery | Application of algorithms for pattern recognition, prediction, and candidate generation. | Enhances prediction accuracy, identifies novel drug candidates, optimizes processes, accelerates discovery. | nih.govresearchgate.netmednexus.orgresearchgate.netneovarsity.orgresearchgate.net |
| Data Mining (e.g., HTS Data) | Analysis of large experimental datasets to uncover relationships and insights. | Identifies trends, optimizes experimental parameters, finds hidden correlations. | nih.gov |
| Virtual Library Generation | In silico creation of diverse compound libraries for screening. | Expands chemical space for screening, facilitates exploration of novel structures. | nih.gov |
Theoretical Pharmacology and Modeling of this compound Interactions
Theoretical pharmacology leverages computational methods and mathematical models to elucidate the properties, behavior, and interactions of drugs with biological systems at various levels. This field is crucial for understanding drug mechanisms of action, predicting efficacy, and guiding the design of new molecules with improved therapeutic profiles. openaccesspub.org
Key computational techniques employed in theoretical pharmacology include:
Molecular Docking: Simulating the binding of a drug molecule to its target protein to predict binding affinity and mode. tandfonline.comopenaccesspub.orgnih.govnih.gov
Molecular Dynamics (MD) Simulations: Studying the dynamic behavior of drug-target complexes over time to understand conformational changes and binding stability. tandfonline.comopenaccesspub.orgnih.gov
In Silico ADMET Prediction: As mentioned earlier, these computational tools are vital for assessing pharmacokinetic and toxicological properties. tandfonline.comopenaccesspub.org
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Developing mathematical models to describe how a drug is absorbed, distributed, metabolized, and excreted, and how it exerts its effects over time. openaccesspub.org
Applying these techniques to this compound can provide deeper insights into its interactions with the cough reflex pathway and other potential biological targets. Understanding these interactions at a molecular level can facilitate the rational design of novel analogs with enhanced potency, specificity, or improved pharmacokinetic properties. While this compound's central action on the cough center and peripheral local anesthetic effects are known, detailed computational modeling of its specific receptor interactions and dynamic behavior could reveal new avenues for therapeutic development. openaccesspub.orgpatsnap.compatsnap.com
Q & A
Q. What analytical methods are validated for quantifying Prenoxdiazine HCl in pharmaceutical formulations?
Validated methods include UV spectrophotometry (λmax 259 nm), RP-HPLC, and UPLC. These methods are optimized for parameters such as linearity (50–150 µg/mL), precision (%RSD <2%), and accuracy (recovery >99%). UV is cost-effective but less sensitive, while UPLC offers superior resolution and shorter run times (2.5 min vs. 2.9 min for HPLC) .
Q. How can researchers ensure accuracy in this compound HCl analysis using chromatographic methods?
Accuracy is validated via standard addition/recovery studies. For example, spiking pre-analyzed samples with known drug concentrations (80–120 µg/mL) and calculating recovery rates. Method validation must adhere to ICH Q2(R1) guidelines, ensuring %RSD <2% for intraday/interday precision .
Q. What parameters are critical for validating stability-indicating methods for this compound HCl?
Key parameters include:
- Specificity : Separation of degradation products (e.g., under oxidative or thermal stress).
- Linearity : R² ≥0.999 within 50–150 µg/mL.
- Robustness : Testing variations in flow rate (±0.1 mL/min) and column temperature (±2°C).
- Solution stability : Drug recovery >99% after 72 hours at 2–8°C .
Advanced Research Questions
Q. How can UPLC methods be optimized for this compound HCl to balance speed and sensitivity?
Optimization involves:
- Mobile phase selection : Testing combinations of acetonitrile/water or methanol/buffer to improve peak symmetry (asymmetry factor <2.0).
- Gradient programming : Adjusting time segments to sharpen peaks (e.g., 2.5 min retention time).
- Detector settings : Sampling rates ≥20 Hz to capture narrow UPLC peaks. Post-optimization, validate using system suitability criteria (theoretical plates >10,000) .
Q. What experimental design principles apply to forced degradation studies for this compound HCl?
Degradation studies should simulate stress conditions:
Q. How can researchers resolve contradictions in stability data between UV and chromatographic methods?
Discrepancies may arise from:
Q. What statistical frameworks are recommended for analyzing method precision in this compound HCl studies?
Use %RSD for repeatability (six replicates) and intermediate precision (interday/inter-instrument variability). For example:
- Intraday precision : Analyze three concentrations (90–110 µg/mL) across nine runs.
- Intermediate precision : Compare results from UV-1800 vs. UV-1700 instruments. Acceptance criteria: %RSD <2% .
Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide this compound HCl research questions?
- Novelty : Investigate understudied degradation pathways (e.g., photolytic byproducts).
- Feasibility : Prioritize methods with low solvent consumption (UPLC) for cost-effectiveness.
- Relevance : Align with regulatory needs for stability data in tropical climates (high humidity/heat) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
